(3-(2-Fluoroethyl)-4-hydroxypiperidin-1-yl)(pyrrolidin-3-yl)methanone
Overview
Description
(3-(2-Fluoroethyl)-4-hydroxypiperidin-1-yl)(pyrrolidin-3-yl)methanone is a synthetic organic compound that features a piperidine ring substituted with a fluoroethyl group and a hydroxyl group, as well as a pyrrolidine ring attached to a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2-Fluoroethyl)-4-hydroxypiperidin-1-yl)(pyrrolidin-3-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution using a fluoroethyl halide.
Hydroxylation: The hydroxyl group can be introduced through an oxidation reaction using reagents like hydrogen peroxide or osmium tetroxide.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be attached through a condensation reaction with a suitable aldehyde or ketone.
Formation of the Methanone Group: The methanone group can be introduced through a Friedel-Crafts acylation reaction using an acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(3-(2-Fluoroethyl)-4-hydroxypiperidin-1-yl)(pyrrolidin-3-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The carbonyl group in the methanone can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of a ketone or aldehyde from the hydroxyl group.
Reduction: Formation of an alcohol from the carbonyl group.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(3-(2-Fluoroethyl)-4-hydroxypiperidin-1-yl)(pyrrolidin-3-yl)methanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-(2-Fluoroethyl)-4-hydroxypiperidin-1-yl)(pyrrolidin-3-yl)methanone involves its interaction with specific molecular targets and pathways. The fluoroethyl group may enhance its binding affinity to certain receptors or enzymes, while the hydroxyl and methanone groups may participate in hydrogen bonding and other interactions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3-(2-Fluoroethyl)-4-hydroxypiperidin-1-yl)(pyrrolidin-3-yl)methanone: Unique due to the presence of both a fluoroethyl group and a hydroxyl group on the piperidine ring.
(3-(2-Fluoroethyl)-4-hydroxypiperidin-1-yl)(pyrrolidin-3-yl)ethanone: Similar structure but with an ethanone group instead of a methanone group.
(3-(2-Fluoroethyl)-4-hydroxypiperidin-1-yl)(pyrrolidin-3-yl)propanone: Similar structure but with a propanone group instead of a methanone group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
[3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl]-pyrrolidin-3-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21FN2O2/c13-4-1-10-8-15(6-3-11(10)16)12(17)9-2-5-14-7-9/h9-11,14,16H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHYUPFVILEOMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(=O)N2CCC(C(C2)CCF)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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